Cas no 1109277-66-8 (methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate)

methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
- Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate
- AS-54865
- DA-15520
- methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
- AKOS027255599
- (4-(2-Methoxy-2-oxoethyl)cyclohex-1-en-1-yl)boronic acid pinacol ester
- W10596
- 1109277-66-8
- SCHEMBL1424942
- methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
- MFCD18427631
- Methyl2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate
- DLYXGJDLUDBFPW-UHFFFAOYSA-N
- A935441
-
- MDL: MFCD18427631
- インチ: InChI=1S/C15H25BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h8,11H,6-7,9-10H2,1-5H3
- InChIKey: DLYXGJDLUDBFPW-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CCC(CC2)CC(=O)OC)O1
計算された属性
- 精确分子量: 280.1845894g/mol
- 同位素质量: 280.1845894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M221058-5mg |
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate |
1109277-66-8 | 5mg |
$ 95.00 | 2022-06-04 | ||
TRC | M221058-25mg |
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate |
1109277-66-8 | 25mg |
$ 340.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1000973-5g |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate |
1109277-66-8 | 95% | 5g |
$2250 | 2024-08-02 | |
abcr | AB461994-250 mg |
(4-(2-Methoxy-2-oxoethyl)cyclohex-1-en-1-yl)boronic acid pinacol ester, 95%; . |
1109277-66-8 | 95% | 250mg |
€582.60 | 2023-04-21 | |
Ambeed | A688047-1g |
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate |
1109277-66-8 | 98+% | 1g |
$848.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y1000973-5g |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate |
1109277-66-8 | 95% | 5g |
$2550 | 2025-02-26 | |
Advanced ChemBlocks | H-8183-1g |
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate |
1109277-66-8 | 95% | 1g |
$850 | 2024-05-20 | |
A2B Chem LLC | AI08230-250mg |
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate |
1109277-66-8 | 98% | 250mg |
$336.00 | 2024-04-20 | |
A2B Chem LLC | AI08230-5g |
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate |
1109277-66-8 | 98% | 5g |
$2621.00 | 2024-04-20 | |
Key Organics Ltd | AS-54865-0.25g |
(4-(2-methoxy-2-oxoethyl)cyclohex-1-en-1-yl)boronic acid pinacol ester |
1109277-66-8 | >95% | 0.25g |
£604.00 | 2025-03-04 |
methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetateに関する追加情報
Introduction to Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)cyclohex-3-enyl)Acetate
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate is a highly specialized organic compound with the CAS number 1109277-66-8. This compound is notable for its unique structure and potential applications in various fields of chemistry. The molecule features a cyclohexene ring substituted with a dioxaborolane moiety and an acetate group. The combination of these functional groups makes it a versatile building block in organic synthesis.
The dioxaborolane group in the molecule is particularly significant due to its ability to participate in boron-based reactions. Recent studies have highlighted the utility of such groups in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This has opened up new avenues for the synthesis of complex molecules with high precision and efficiency. The cyclohexene ring adds rigidity and stability to the molecule, making it suitable for use in demanding chemical environments.
One of the key areas where this compound has shown promise is in drug discovery. The ability to modify the substituents on the cyclohexene ring allows for fine-tuning of pharmacokinetic properties. Researchers have explored its potential as a precursor for bioactive compounds with specific targeting capabilities. For instance, studies have demonstrated that derivatives of this compound can exhibit selective binding to certain receptors, making them valuable candidates for therapeutic development.
In addition to its role in medicinal chemistry, methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this field have leveraged the compound's ability to form stable interfaces with other materials, enhancing device performance.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The initial steps typically involve the preparation of the dioxaborolane intermediate through a series of boron-based reactions. Subsequent steps focus on constructing the cyclohexene ring and attaching the acetate group. This process highlights the importance of stereochemistry and regioselectivity in achieving the desired product.
From an environmental standpoint, researchers have also investigated the biodegradability and toxicity profiles of this compound. Early findings suggest that it exhibits low toxicity under standard testing conditions. However, further studies are needed to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for chemists seeking to develop innovative solutions in drug discovery and materials science. As research continues to uncover new possibilities for this compound, its role in advancing modern chemistry is expected to grow significantly.
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